2,5-Dimethoxy-4-methylbenzoyl chloride
Description
Properties
CAS No. |
65849-94-7 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2,5-dimethoxy-4-methylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-9(14-3)7(10(11)12)5-8(6)13-2/h4-5H,1-3H3 |
InChI Key |
XKKVNGVLXJRMQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(=O)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoyl Chlorides
Structural and Functional Group Variations
The reactivity and applications of benzoyl chlorides are heavily influenced by substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Spectral Comparison of Selected Benzoyl Chlorides
Key Observations:
Substituent Position Effects :
- The 2,5-dimethoxy-4-methyl isomer exhibits distinct electronic effects compared to its 3,5-dimethoxy-4-methyl analog. The para-methyl group in both compounds enhances steric hindrance, but the ortho-methoxy groups in 2,5-dimethoxy-4-methylbenzoyl chloride reduce nucleophilic attack accessibility compared to meta-substituted analogs .
- Halogenated Derivatives : Bromine (in 3,5-dibromo-4-methoxybenzoyl chloride) and chlorine (in 4-butoxy-3,5-dichloro analog) increase molecular weight and reactivity due to their electron-withdrawing nature. For example, bromine substituents enhance electrophilicity, making the compound more reactive in coupling reactions .
Functional Group Impact: Butoxy vs. Methoxy: The butoxy group in 4-butoxy-3,5-dichlorobenzoyl chloride introduces a longer alkyl chain, improving solubility in nonpolar solvents but reducing reaction rates due to steric bulk . Methyl Group: The methyl group at position 4 in 2,5-dimethoxy-4-methylbenzoyl chloride provides stability against hydrolysis compared to unsubstituted benzoyl chlorides .
Table 2: Reactivity in Thiocyanate Coupling Reactions
- Reactivity Trends :
- Electron-withdrawing substituents (e.g., Br, Cl) increase the electrophilicity of the acyl chloride, accelerating nucleophilic acyl substitution. However, bulky groups (e.g., butoxy) hinder reaction efficiency .
- The 2,5-dimethoxy-4-methyl derivative shows moderate yields due to balanced electronic (activating methoxy) and steric (methyl) effects .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 2,5-dimethoxy-4-methylbenzoyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or direct chlorination of the corresponding benzoic acid derivative. For example, a reflux setup with anhydrous solvents (e.g., dichloromethane) and catalysts like thionyl chloride (SOCl₂) is common. Ethanol or glacial acetic acid may act as proton donors to stabilize intermediates . Post-reaction, solvent evaporation under reduced pressure and purification via recrystallization or column chromatography are critical. Yield optimization requires strict control of temperature (e.g., 60–80°C) and stoichiometric ratios of reactants.
Q. Which analytical techniques are most reliable for characterizing 2,5-dimethoxy-4-methylbenzoyl chloride, and how are spectral data interpreted?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies methoxy (-OCH₃) and methyl (-CH₃) groups via signals at δ 3.8–4.0 ppm (methoxy) and δ 2.3–2.5 ppm (methyl). Aromatic protons appear as distinct splitting patterns due to substituent positions .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1750 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺ at m/z ≈ 214) and fragmentation patterns validate molecular weight and structure .
Q. What are the stability considerations for storing 2,5-dimethoxy-4-methylbenzoyl chloride, and how can decomposition be mitigated?
- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Storage under inert atmospheres (argon or nitrogen) in anhydrous solvents (e.g., dry DCM) at –20°C is recommended. Use of molecular sieves or desiccants (e.g., silica gel) in storage vials minimizes degradation. Regular purity checks via TLC or HPLC ensure stability over time .
Advanced Research Questions
Q. How does the steric and electronic profile of 2,5-dimethoxy-4-methylbenzoyl chloride influence its reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-donating methoxy groups activate the carbonyl carbon toward nucleophilic attack but introduce steric hindrance. Reactivity can be modulated by solvent polarity (e.g., DMF enhances nucleophilicity) and temperature. Kinetic studies using pseudo-first-order conditions and monitoring via C NMR reveal rate constants for amidation versus esterification, aiding in selectivity control .
Q. What strategies resolve contradictions in spectral data when synthesizing derivatives of 2,5-dimethoxy-4-methylbenzoyl chloride?
- Methodological Answer : Contradictory data (e.g., unexpected H NMR splitting) may arise from byproducts or rotameric forms. Cross-verification via 2D NMR (COSY, HSQC) and X-ray crystallography clarifies structural assignments. Iterative analysis, including varying reaction times and quenching methods, isolates intermediates for mechanistic insights .
Q. How can computational modeling predict regioselectivity in Friedel-Crafts reactions involving 2,5-dimethoxy-4-methylbenzoyl chloride?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Electron localization on the acyl carbon directs electrophilic aromatic substitution to para/ortho positions relative to methoxy groups. Experimental validation via competitive reactions with substituted arenes (e.g., toluene vs. anisole) aligns with computed activation energies .
Q. What are the challenges in scaling up reactions using 2,5-dimethoxy-4-methylbenzoyl chloride while maintaining reproducibility?
- Methodological Answer : Heat dissipation and mixing efficiency become critical at larger scales. Use of flow chemistry systems with controlled residence times minimizes exothermic side reactions. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progression in real time. Statistical Design of Experiments (DoE) identifies critical parameters (e.g., catalyst loading, agitation rate) for robust scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
